molecular formula C17H15FO4 B6410509 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid CAS No. 1261989-11-0

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid

Cat. No.: B6410509
CAS No.: 1261989-11-0
M. Wt: 302.30 g/mol
InChI Key: CJDDXKYIWREOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a methyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-3-22-17(21)14-8-7-11(9-15(14)18)12-5-4-6-13(10(12)2)16(19)20/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDDXKYIWREOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691935
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-11-0
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

  • Step 1: Preparation of Aryl Halide

    • The starting material, 4-bromo-3-fluorobenzoic acid, is reacted with ethyl chloroformate to introduce the ethoxycarbonyl group.
    • Reaction conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.
  • Step 2: Suzuki-Miyaura Coupling

    • The ethoxycarbonylated aryl halide is then coupled with 2-methylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in an organic solvent such as toluene.
    • Reaction conditions: The reaction mixture is heated to reflux temperature for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid
  • 3-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-methylbenzoic acid
  • 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-ethylbenzoic acid

Uniqueness

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid is unique due to the presence of the ethoxycarbonyl group and the fluorine atom, which confer specific chemical properties and reactivity. The combination of these functional groups allows for unique interactions with molecular targets and enhances the compound’s potential for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.